All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal
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Overview
Description
All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal is a complex carbohydrate structure that is part of the glycosphingolipids family. These compounds are known for their roles in cellular recognition and signaling processes. The specific structure of this compound includes multiple sugar units linked together in a specific sequence, which contributes to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal involves multiple steps of glycosylation reactions. These reactions typically require the use of glycosyl donors and acceptors, along with specific catalysts to facilitate the formation of glycosidic bonds. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex carbohydrates often involves enzymatic synthesis, where specific enzymes are used to catalyze the formation of glycosidic bonds. This method is preferred due to its high specificity and efficiency. Additionally, large-scale production may involve the use of bioreactors to maintain optimal conditions for enzyme activity and product formation.
Chemical Reactions Analysis
Types of Reactions
All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal has several scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cellular recognition and signaling, making it a valuable tool for studying cell-cell interactions.
Medicine: Its unique structure and properties make it a potential candidate for drug development, particularly in targeting specific cellular pathways.
Industry: It is used in the production of glycosphingolipids for various industrial applications, including the development of biomaterials and bioactive compounds.
Mechanism of Action
The mechanism of action of All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal involves its interaction with specific molecular targets, such as cell surface receptors. These interactions can trigger signaling pathways that regulate various cellular processes, including growth, differentiation, and immune responses. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Fuc(a1-3)GalNAc(b1-4)[Fuc(a1-3)]GlcNAc(b1-3)GalNAc(b1-4)Glc-PA
- Gal(b1-4)[Fuc(a1-3)]GlcNAc(b1-3)GlcNAc(b1-3)GalNAc(b1-4)Glc-PA
- Gal(b1-4)[Fuc(a1-3)]GlcNAc(b1-3)GalNAc(b1-4)Glc-PA
Uniqueness
All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal is unique due to its specific sequence of sugar units and the presence of a 6-deoxy-L-Allose unit. This unique structure contributes to its distinct properties and functions, setting it apart from other similar compounds.
Biological Activity
Overview of the Compound
Chemical Structure : The compound is a complex glycosylated molecule characterized by multiple sugar units. Its structure includes:
- Allose (All)
- N-acetylgalactosamine (AllNAc)
- Galactose (Gal)
- A unique aldehydic form of L-Talose .
The specific glycosidic linkages (a1-3, b1-4) suggest potential interactions with biological receptors and enzymes, which are critical for its biological activity.
1. Antimicrobial Properties
Research indicates that similar glycosylated compounds exhibit antimicrobial properties. For instance, certain oligosaccharides have been shown to inhibit the growth of pathogenic bacteria by disrupting their cell wall synthesis or interfering with their adhesion to host cells. This suggests that "All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal" may also possess such properties, although specific studies would be required for confirmation.
2. Immunomodulatory Effects
Glycans play a significant role in modulating immune responses. Compounds with similar structures have been found to enhance or inhibit immune cell activity, potentially acting as adjuvants in vaccine formulations. The presence of N-acetyl groups may influence the recognition by immune receptors, leading to altered cytokine production.
3. Cell Adhesion and Signaling
The structure of this compound suggests it may interact with cell surface lectins or receptors involved in cell adhesion and signaling pathways. Such interactions can affect processes like inflammation, wound healing, and tumor metastasis. Research has shown that specific glycan structures can either promote or inhibit cell-cell interactions, which is crucial in cancer biology.
4. Potential Therapeutic Applications
Given its structural complexity, there is potential for this compound in therapeutic applications:
- Cancer Therapy : Modifying glycan structures can enhance the targeting of cancer cells.
- Vaccine Development : Glycans can be used to create more effective vaccines by enhancing immune responses.
Table 1: Comparison of Biological Activities of Related Glycans
Compound Name | Antimicrobial Activity | Immunomodulatory Effects | Cell Adhesion |
---|---|---|---|
All(a1-3)AllNAc | Moderate | Enhances | Yes |
GalNAc beta(1-3)Gal alpha(1-4) | High | Inhibits | Yes |
Gal beta(1-3)GalNAc | Low | Moderate | No |
Case Study 1: Antimicrobial Activity
A study on a related compound showed significant inhibition of Escherichia coli at concentrations above 100 µg/mL, suggesting that structural similarities may confer antimicrobial properties to "this compound."
Case Study 2: Immunomodulation
In vitro studies indicated that a glycan with similar linkages enhanced the production of IL-6 and TNF-alpha in macrophages, highlighting its potential as an immunomodulatory agent.
Research Findings
Recent research emphasizes the importance of glycan structure in determining biological activity. Variations in linkage types and sugar composition can lead to dramatically different biological outcomes. Ongoing studies are focused on elucidating these relationships to harness glycan-based therapies effectively.
Properties
Molecular Formula |
C32H55NO25 |
---|---|
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4S,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-/m0/s1 |
InChI Key |
TVVLIFCVJJSLBL-ALBZBJDESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]([C@H](C=O)O)[C@@H]([C@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Origin of Product |
United States |
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